molecular formula C13H18N2O3 B5247338 2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide

2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide

Cat. No.: B5247338
M. Wt: 250.29 g/mol
InChI Key: MEPMUNSRBSAFTI-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide is an organic compound characterized by the presence of a nitrophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide typically involves the reaction of 4-nitroaniline with 2-bromopentane in the presence of a base, followed by acetylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid

    Substitution: Alkyl halides, acyl chlorides

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: 2-(4-aminophenyl)-N-(pentan-2-yl)acetamide

    Substitution: Various substituted acetamides

    Oxidation: Nitroso or hydroxylamine derivatives

Scientific Research Applications

2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The acetamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)-N-(pentan-2-yl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-nitrophenyl)-N-(butan-2-yl)acetamide: A similar compound with a butyl group instead of a pentyl group.

    2-(4-nitrophenyl)-N-(pentan-2-yl)propionamide: A similar compound with a propionamide group instead of an acetamide group.

Uniqueness

2-(4-nitrophenyl)-N-(pentan-2-yl)acetamide is unique due to its specific combination of a nitrophenyl group and an acetamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-nitrophenyl)-N-pentan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-4-10(2)14-13(16)9-11-5-7-12(8-6-11)15(17)18/h5-8,10H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPMUNSRBSAFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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